molecular formula C19H18F3NO3 B2874615 (Z)-3-(3,4-dimethoxyphenyl)-4-[4-(trifluoromethyl)anilino]but-3-en-2-one CAS No. 339017-41-3

(Z)-3-(3,4-dimethoxyphenyl)-4-[4-(trifluoromethyl)anilino]but-3-en-2-one

Cat. No. B2874615
CAS RN: 339017-41-3
M. Wt: 365.352
InChI Key: ORCKTRPTNBBXKL-LFIBNONCSA-N
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Description

(Z)-3-(3,4-dimethoxyphenyl)-4-[4-(trifluoromethyl)anilino]but-3-en-2-one is a compound with a wide range of applications in scientific research. It is a synthetic compound that is used in laboratory experiments to study its biochemical and physiological effects. It has been used in a variety of studies, including those related to drug discovery, drug metabolism, and drug delivery.

Scientific Research Applications

Synthesis and Structural Characterization

One significant area of research involving (Z)-3-(3,4-dimethoxyphenyl)-4-[4-(trifluoromethyl)anilino]but-3-en-2-one focuses on synthesis methods and structural characterization. For instance, the synthesis of activated 3-arylindoles, which can be derived from related α-anilinoacetophenones, showcases a methodology that might be related to the synthesis or structural framework of the compound . This method has led to the creation of complex molecules such as a 3,7′-biindolyl, demonstrating the compound's potential in synthesizing structurally intricate molecules (Black et al., 1994).

Molecular Interactions and Coordination Chemistry

Research on the internal fluorocarbon coordination offers insights into the protection of active catalytic sites, showcasing how specific interactions, such as Zr···F−C in group 4 metallocene/butadiene systems, can be utilized for catalytic purposes. This demonstrates the compound's relevance in understanding and exploiting molecular interactions for catalytic activity enhancement (Karl et al., 1997).

Optical and Electronic Properties

The study on nonlinear optical properties of certain donor-π-acceptor chalcones indicates research interest in the electronic and photophysical properties of compounds structurally related to (Z)-3-(3,4-dimethoxyphenyl)-4-[4-(trifluoromethyl)anilino]but-3-en-2-one. These properties are crucial for applications in material science, particularly in the development of optical materials with high nonlinear refractive indices and absorption coefficients (Razvi et al., 2019).

Catalytic Applications and Reaction Mechanisms

Explorations into the Lewis pair chemistry, such as the frustrated Lewis pair versus metal–carbon σ-bond insertion chemistry at specific phosphine and zirconocene systems, illuminate the compound's potential role in catalytic applications. These studies reveal how the understanding of molecular structure and bonding interactions can lead to novel catalytic processes or improve existing ones, demonstrating the chemical's relevance in catalytic chemistry (Jian et al., 2017).

Electrochemical Applications

Investigations into the electrochemical CO2 reduction by molecular rhenium catalysts decorated with second-sphere hydrogen-bond donors highlight the compound's potential application in the field of electrocatalysis. The study of these catalysts, especially their structure-activity relationship and catalytic performance in CO2 reduction to CO, underscores the importance of structural elements similar to those in (Z)-3-(3,4-dimethoxyphenyl)-4-[4-(trifluoromethyl)anilino]but-3-en-2-one in advancing electrochemical applications (Talukdar et al., 2020).

properties

IUPAC Name

(Z)-3-(3,4-dimethoxyphenyl)-4-[4-(trifluoromethyl)anilino]but-3-en-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F3NO3/c1-12(24)16(13-4-9-17(25-2)18(10-13)26-3)11-23-15-7-5-14(6-8-15)19(20,21)22/h4-11,23H,1-3H3/b16-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORCKTRPTNBBXKL-LFIBNONCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(=CNC1=CC=C(C=C1)C(F)(F)F)C2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)/C(=C\NC1=CC=C(C=C1)C(F)(F)F)/C2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3,4-Dimethoxyphenyl)-4-[4-(trifluoromethyl)anilino]-3-buten-2-one

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